molecular formula C20H24N2O5S B2455319 2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954095-38-6

2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2455319
CAS No.: 954095-38-6
M. Wt: 404.48
InChI Key: FXASTFNBPVECBO-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonamide backbone: This involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.

    Introduction of the morpholino group: The sulfonamide intermediate is then reacted with 2-phenylmorpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the morpholino group.

    Oxidation step: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent like PCC (pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the oxo group.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (potassium permanganate)

    Reduction: NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride)

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination

Major Products

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to its complex structure, which combines a sulfonamide backbone with a morpholino group and an oxo group. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-8-9-17(26-2)19(12-15)28(24,25)21-13-20(23)22-10-11-27-18(14-22)16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXASTFNBPVECBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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